N-(2-ethoxyphenyl)-4,6-dimethyl-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Carbamoylation: The carbamoyl group is added using a carbamoyl chloride derivative under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 2-ethoxyphenyl and 4-methylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
- N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C25H27N3O3S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4,6-dimethyl-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-5-31-21-9-7-6-8-20(21)28-24(30)23-17(3)14-18(4)26-25(23)32-15-22(29)27-19-12-10-16(2)11-13-19/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
ZISKPRGMTWVZPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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